molecular formula C18H13F3N4OS B287329 Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Cat. No.: B287329
M. Wt: 390.4 g/mol
InChI Key: AHYAOGPJAAEFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B cell malignancies.

Mechanism of Action

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether works by irreversibly binding to the ATP-binding pocket of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key enzyme in the B cell receptor signaling pathway, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK signaling leads to decreased B cell proliferation, survival, and migration, as well as increased apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent and selective inhibitory activity against BTK, with an IC50 of 0.85 nM. It has also demonstrated good oral bioavailability and pharmacokinetic properties in preclinical studies. In addition, this compound has been shown to be well-tolerated in animal models, with no significant toxicities observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B cell signaling and function. However, one limitation is that its irreversible binding to BTK may make it difficult to assess the reversibility of BTK inhibition in vitro. Additionally, the lack of clinical data on this compound may limit its applicability to human studies.

Future Directions

There are several potential future directions for Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether research. One area of interest is the combination of this compound with other drugs, such as immune checkpoint inhibitors or CAR-T cell therapy, to enhance its anti-tumor activity. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties or selectivity for specific B cell malignancies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with B cell malignancies.

Synthesis Methods

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-(trifluoromethyl)phenyl hydrazine, which is then reacted with 2-chloro-1,3-benzothiazole to form 3-(4-(trifluoromethyl)phenyl)-1,3-benzothiazol-2-amine. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the desired product, this compound.

Scientific Research Applications

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK signaling and induce apoptosis in B cells, leading to tumor growth inhibition and regression. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and lenalidomide.

Properties

Molecular Formula

C18H13F3N4OS

Molecular Weight

390.4 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13F3N4OS/c1-26-14-8-2-11(3-9-14)10-15-24-25-16(22-23-17(25)27-15)12-4-6-13(7-5-12)18(19,20)21/h2-9H,10H2,1H3

InChI Key

AHYAOGPJAAEFIU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.